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Compound of Interest

Compound Name: PF-122

Cat. No.: B1193418 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing the dosage of CC-122 (Avadomide) in

preclinical models. It includes frequently asked questions, troubleshooting guides, and detailed

experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CC-122?

A1: CC-122 is a novel "molecular glue" that modulates the Cereblon (CRBN) E3 ubiquitin

ligase complex (CRL4CRBN).[1][2][3] By binding to CRBN, CC-122 induces the recruitment,

ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors

Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] The degradation of these transcription factors, which

act as repressors, leads to downstream effects including T-cell co-stimulation and direct anti-

proliferative and apoptotic effects in malignant B-cells.[4][5][7][8]

Q2: Which preclinical models are most responsive to CC-122?

A2: CC-122 has demonstrated significant anti-tumor activity in various preclinical models of

hematologic malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL) of both

Activated B-Cell (ABC) and Germinal Center B-cell (GCB) subtypes.[4][5] It also shows potent

anti-proliferative activity in models of Multiple Myeloma (MM) and Chronic Lymphocytic

Leukemia (CLL).[1][9] Some activity has also been reported in solid tumor models, such as
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Hepatocellular Carcinoma (HCC), though the mechanism may be more reliant on

immunomodulation.[5][10]

Q3: What is a typical starting dose for an in vivo mouse xenograft study?

A3: Based on published studies, a common starting dose for CC-122 in mouse xenograft

models is in the range of 3 to 30 mg/kg, administered once daily (QD) via oral gavage.[4] Dose

adjustments should be based on efficacy, tumor burden, and observation of any toxicity.

Q4: How quickly can I expect to see pharmacodynamic effects (Ikaros/Aiolos degradation)?

A4: Degradation of Ikaros and Aiolos is a rapid process. In vitro, degradation can be observed

as early as 1 hour after treatment.[6] In vivo, tumor samples from xenograft models have

shown significant degradation within 1 to 6 hours post-final dose in a 21-day efficacy study.[4]

Data Summary Tables
Table 1: In Vitro Anti-Proliferative Activity of CC-122 in Hematologic Cancer Cell Lines

Cell Line Cancer Type
Assay
Duration

IC50 (approx.
µM)

Reference

OCI-LY10 ABC-DLBCL 5 days ~0.1 - 1.0 [4]

WSU-DLCL2 GCB-DLBCL 5 days ~0.1 - 1.0 [4]

TMD8 ABC-DLBCL 5 days ~0.1 - 1.0 [6]

Karpas 422 GCB-DLBCL 5 days ~0.1 - 1.0 [6]

Primary CLL

Cells
CLL Not Specified

1.2 (Superior to

Lenalidomide)
[9]

Note: IC50 values are approximate and can vary based on specific experimental conditions.

Researchers should perform their own dose-response curves.

Table 2: Example In Vivo Dosing Regimens for CC-122 in Xenograft Models
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| Model Type | Cell Line | Mouse Strain | Dosage | Dosing Schedule | Outcome | Reference | |---

|---|---|---|---|---| | DLBCL Xenograft | OCI-LY10 (ABC) | CB-17 SCID | 3 or 30 mg/kg | Once

Daily (PO) | Significant tumor growth inhibition |[4] | | DLBCL Xenograft | WSU-DLCL2 (GCB) |

CB-17 SCID | 3 or 30 mg/kg | Once Daily (PO) | Significant tumor growth inhibition |[4] | | HCC

Xenograft | FOCUS | Nude Mice | Not Specified | Not Specified | Significant tumor growth

inhibition |[10] | | HCC Xenograft | HAK-1A-J | Nude Mice | Not Specified | Not Specified |

Significant tumor growth inhibition |[10] |
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Caption: Mechanism of CC-122-induced protein degradation.
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Caption: Troubleshooting logic for lack of target degradation.
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Problem Potential Cause Recommended Action

High in vivo toxicity (e.g.,

weight loss, lethargy)

1. Dose is too high for the

specific mouse strain or

model.2. Formulation/vehicle

issue.

1. Reduce the dose or switch

to an intermittent dosing

schedule (e.g., 5 days on / 2

days off).2. Ensure the vehicle

is well-tolerated. Prepare fresh

formulations regularly.

Lack of in vivo efficacy

1. Insufficient drug exposure.2.

Low CRBN expression in the

tumor model.3. Rapid

development of resistance.

1. Increase the dose if

tolerated. Confirm target

degradation in tumor tissue via

pharmacodynamic studies.2.

Verify CRBN expression in

your xenograft model. Low

CRBN is a known resistance

mechanism.[2]3. Analyze

tumor samples for mutations in

CRBN or downstream

signaling pathways.[2]

No degradation of

Ikaros/Aiolos in vitro

1. CC-122 concentration is too

low or incubation time is too

short.2. Cell line has low or no

CRBN expression.3.

Proteasome is inhibited or

dysfunctional.4. Western blot

antibody is not specific or

sensitive.

1. Perform a dose-response

(e.g., 0.01-10 µM) and time-

course (e.g., 1, 3, 6, 24h)

experiment.[6]2. Check CRBN

protein levels. Compare with a

known sensitive cell line.3. Co-

treat with a proteasome

inhibitor like MG-132; this

should rescue Ikaros/Aiolos

from degradation.[6]4. Validate

your antibody using a positive

control lysate and/or siRNA

knockdown of the target

protein.

Variability between

experiments

1. Inconsistent drug

preparation.2. Cell passage

number or confluency

1. Prepare fresh stock

solutions of CC-122 in DMSO

and aliquot for single use.2.
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differences.3. Inconsistent

timing of sample collection.

Use cells within a consistent,

low passage number range

and plate at a consistent

density.3. For

pharmacodynamic studies,

adhere strictly to a timed

schedule for treatment and

harvesting.

Key Experimental Protocols
Protocol 1: In Vitro Ikaros/Aiolos Degradation via
Western Blot
Objective: To determine the dose- and time-dependent degradation of Ikaros and Aiolos in a

cancer cell line following CC-122 treatment.

Materials:

CC-122 (powder)

DMSO (for stock solution)

Complete cell culture medium

Cancer cell line of interest (e.g., OCI-LY10, TMD8)

6-well plates

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, buffers, and transfer system

PVDF membrane

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-CRBN, anti-Actin (or other loading control)
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HRP-conjugated secondary antibody

ECL substrate

Methodology:

Drug Preparation: Prepare a 10 mM stock solution of CC-122 in DMSO. Store in single-use

aliquots at -20°C.

Cell Seeding: Seed 1 x 106 cells per well in 6-well plates in 2 mL of complete medium. Allow

cells to adhere or stabilize for 24 hours.

Treatment:

Dose-Response: Dilute the CC-122 stock solution in culture medium to achieve final

concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Treat cells for a fixed time (e.g., 12 hours).[6]

Time-Course: Treat cells with a fixed concentration of CC-122 (e.g., 1 µM) and harvest at

different time points (e.g., 0, 1, 3, 6, 12, 24 hours).[6]

Cell Lysis:

Wash cells once with ice-cold PBS.

Add 100 µL of ice-cold RIPA buffer to each well.

Scrape cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay according to the manufacturer's instructions.

Western Blotting:
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Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer

and Laemmli sample buffer.

Boil samples at 95°C for 5 minutes.

Load samples onto an SDS-PAGE gel and run according to standard procedures.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-Actin) overnight at 4°C.

Wash membrane 3x with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash membrane 3x with TBST.

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of

Ikaros and Aiolos bands to the loading control (Actin). Compare treated samples to the

vehicle (DMSO) control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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